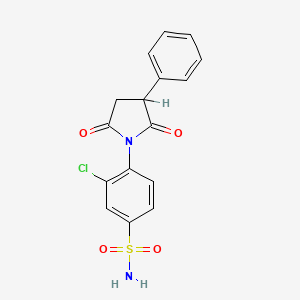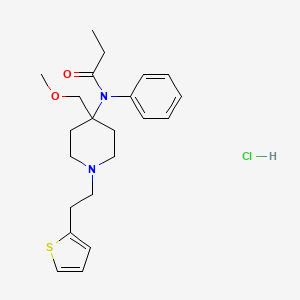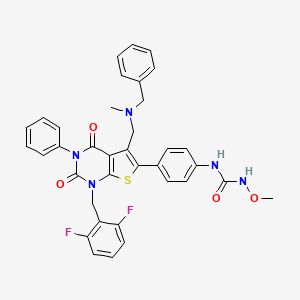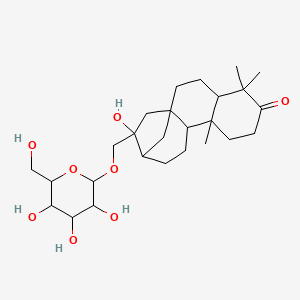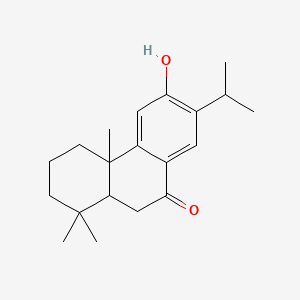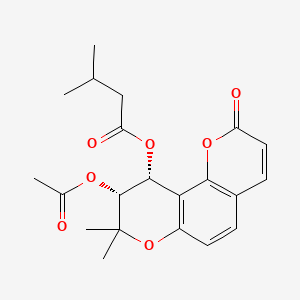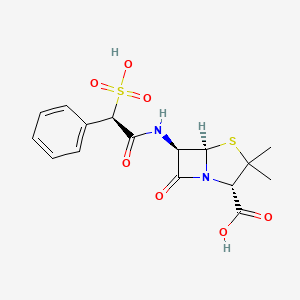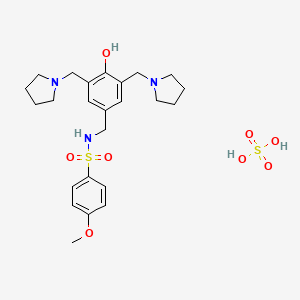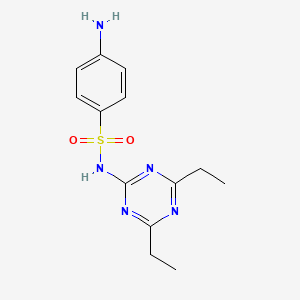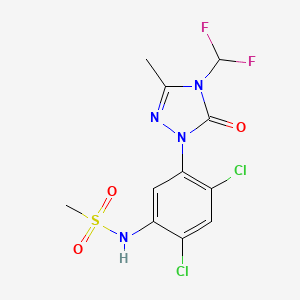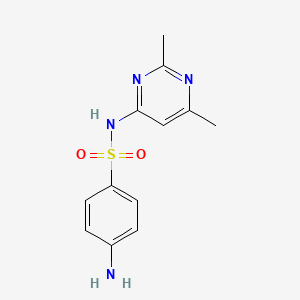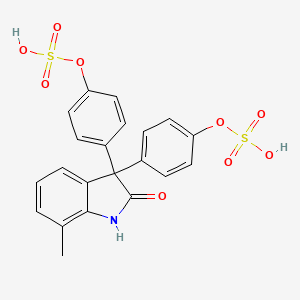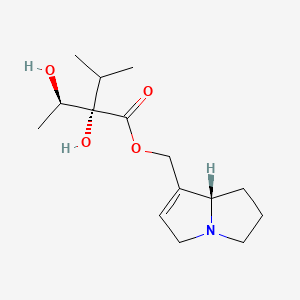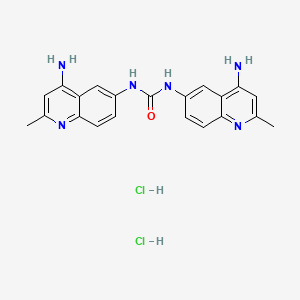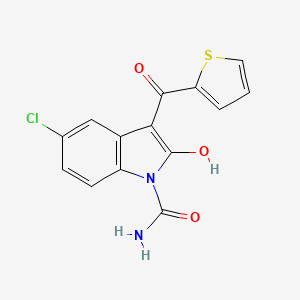
Tenidap
Overview
Description
Synthesis Analysis
A patent-free simple one-pot process for the preparation of tenidap has been developed . This process starts from N,O-diphenoxycarbonyl derivative 8c by successive treatments with ammonium carbonate, thiophen-2-carbonyl chloride in the presence of DMAP and ammonium carbonate, in an optimized overall yield of 75% .Molecular Structure Analysis
Tenidap’s molecular formula is C14H9ClN2O3S . Its molecular weight is 320.75 g/mol . The structure of Tenidap is distinct from the nonsteroidal anti-inflammatory drug (NSAID) class .Chemical Reactions Analysis
Tenidap’s cyclooxygenase (COX) inhibitory activity has been detailed in experimental animals . It inhibited calcium ionophore-stimulated prostaglandin D2 synthesis by rat basophilic leukemia cells (COX-1) with an IC50 of 20 nM . In two different in vitro human test systems, Tenidap inhibited COX-1 activity more potently than COX-2 .Scientific Research Applications
1. Rheumatoid Arthritis Treatment
- Application Summary : Tenidap is a novel anti-rheumatic drug that combines cytokine modulation with cyclo-oxygenase inhibition . It has been used in the treatment of patients with active rheumatoid arthritis .
- Methods of Application : In a 24-week, multicentre, double-blind, randomized study, the clinical efficacy, biochemical effects, and safety of tenidap (120 mg/day, once daily) were compared with diclofenac (150 mg/day, 50 mg t.i.d.) in the treatment of 384 patients with active rheumatoid arthritis .
- Results : After 24 weeks, improvement with tenidap was significantly greater than with diclofenac for all five primary efficacy parameters, two of the four secondary efficacy parameters, and 11 of the 13 Arthritis Impact Measurement Scales assessments . The superior efficacy of tenidap was apparent after 4 weeks of treatment with further improvements observed by 24 weeks .
2. Anti-inflammatory and Analgesic Properties
- Application Summary : Tenidap has clinical properties characteristic of a disease-modifying drug combined with acute anti-inflammatory and analgesic activity .
- Methods of Application : Tenidap’s cyclooxygenase (COX) inhibitory activity and the resulting pharmacological properties were studied in experimental animals .
- Results : Tenidap inhibited calcium ionophore-stimulated prostaglandin D2 synthesis by rat basophilic leukemia cells (COX-1) with an IC50 of 20 nM . It retained anti-inflammatory activity in adrenalectomized rats indicating that this property is independent of adrenal stimulation . Oral administration of tenidap inhibited the development of adjuvant-induced polyarthritis in the rat and exhibited antinociceptive activity in the murine phenylbenzoquinone and rat acetic acid abdominal constriction tests .
3. Immunomodulatory Activity in Rheumatoid Arthritis
- Application Summary : Tenidap is the first of a new class of agents with anti-inflammatory and immunomodulatory activity in rheumatoid arthritis . It is a cytokine modulator and reduces production of certain proinflammatory cytokines including interleukins-1 and -6 and tumour necrosis factor-α .
- Methods of Application : The effects of age and gender on the pharmacokinetics of tenidap sodium were studied in patients with rheumatoid arthritis and osteoarthritis .
- Results : The study found that Tenidap has a significant impact on the immune response in patients with rheumatoid arthritis, reducing the production of proinflammatory cytokines .
4. Inhibition of Activated Neutrophil Collagenase
- Application Summary : Tenidap has been found to potently inhibit the release of activated neutrophil collagenase . This property sets it apart from conventional nonsteroidal anti-inflammatory drugs (NSAIDs) and suggests that it may be a particularly useful agent in the treatment of inflammatory rheumatic disorders .
- Methods of Application : The effects of Tenidap on the release of activated collagenase were studied in experimental animals .
- Results : Tenidap profoundly inhibited the release of activated collagenase. This inhibition was predominantly due to interference with activation of the latent enzyme, rather than interference with enzyme release .
5. Modulation of Proinflammatory Cytokine Activation
- Application Summary : Tenidap has been found to modulate proinflammatory cytokine activation . Dysregulated cytokine production, in particular of the monokines IL-1, IL-6, and TNF, has been implicated in the inflammatory response in rheumatoid arthritis and in promoting the ensuing tissue destruction .
- Methods of Application : The effects of Tenidap on proinflammatory cytokine activation were studied in experimental models .
- Results : Tenidap has proven anti-inflammatory actions both in vivo and in vitro, among which is the inhibition of TNF .
6. Inhibition of Activated Neutrophil Collagenase
- Application Summary : Tenidap, in contrast to several available nonsteroidal antiinflammatory drugs, potently inhibits the release of activated neutrophil collagenase . This property sets it apart from conventional nonsteroidal anti-inflammatory drugs (NSAIDs) and suggests that it may be a particularly useful agent in the treatment of inflammatory rheumatic disorders .
- Methods of Application : The effects of Tenidap on the release of activated collagenase were studied in experimental animals .
- Results : Tenidap profoundly inhibited the release of activated collagenase. This inhibition was predominantly due to interference with activation of the latent enzyme, rather than interference with enzyme release . The inhibition of collagenase activation was associated with a profound reduction in myeloperoxidase activity and in hypochlorous acid production .
Safety And Hazards
properties
IUPAC Name |
5-chloro-2-hydroxy-3-(thiophene-2-carbonyl)indole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3S/c15-7-3-4-9-8(6-7)11(13(19)17(9)14(16)20)12(18)10-2-1-5-21-10/h1-6,19H,(H2,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSFDUMVCVVWKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(N(C3=C2C=C(C=C3)Cl)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046104 | |
| Record name | Tenidap | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tenidap | |
CAS RN |
120210-48-2 | |
| Record name | Tenidap [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120210482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tenidap | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13481 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tenidap | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TENIDAP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K7CJ74ONH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



